rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate
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Overview
Description
rac-tert-Butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate is an interesting compound in organic chemistry. It has gained significant attention due to its unique structure, featuring a spirocyclic system with two fluorine atoms and a hydroxymethyl group. This structure offers the compound potential in various applications ranging from medicinal chemistry to synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate typically involves a multi-step process:
Preparation of the Spirocyclic Intermediate: : This is often achieved via a [2+1] cycloaddition reaction involving a suitable precursor. The reaction may use difluorocarbene as a reactant.
Introduction of the Hydroxymethyl Group: : The hydroxymethyl group can be introduced through a nucleophilic substitution reaction. For instance, reacting the intermediate with formaldehyde under basic conditions.
Formation of the Carbamate Group: : Finally, the carbamate group is introduced by reacting the hydroxymethyl intermediate with tert-butyl isocyanate under controlled temperatures and catalyzed conditions.
Industrial Production Methods
For industrial production, the synthetic route must be optimized for scalability and cost-effectiveness. High yields, purity, and minimal waste generation are crucial. Key factors include:
Optimization of Reaction Conditions: : Utilizing continuous flow reactors can help maintain optimal reaction conditions and improve yields.
Catalyst Selection: : Using efficient catalysts for each step can enhance reaction rates and selectivity.
Purification Techniques: : Employing advanced purification methods like high-performance liquid chromatography (HPLC) ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-tert-Butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: : The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: : The compound can undergo reduction reactions, particularly at the carbonyl group if oxidized, with reducing agents like NaBH₄ (Sodium borohydride).
Substitution: : The difluoro group can be a site for nucleophilic substitution, particularly under strong basic conditions.
Common Reagents and Conditions
Oxidation: : PCC, KMnO₄, or CrO₃ under acidic conditions.
Reduction: : NaBH₄ in alcohols or aqueous solutions.
Substitution: : Strong bases like NaOH, KOH, or nucleophiles like CN⁻, NH₃.
Major Products
Oxidation: : The major product is the corresponding carbonyl derivative.
Reduction: : The major product is the corresponding alcohol derivative.
Substitution: : Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Due to its unique structure, the compound is used as a building block in the synthesis of more complex spirocyclic molecules.
Fluorine Chemistry: : It serves as a model compound for studying the effects of fluorine atoms in organic reactions.
Biology
Biological Probes: : The compound can be tagged with fluorescent markers for use in biological assays to study cell uptake and distribution.
Medicine
Drug Development: : Its unique structure allows for exploration in drug design, especially in targeting enzymes or receptors with spirocyclic frameworks.
Antimicrobial Agents: : Preliminary studies indicate potential antimicrobial properties, warranting further investigation.
Industry
Material Science: : The compound's fluorine content and stability make it a candidate for developing new materials with specialized properties, such as increased resistance to harsh chemicals.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : The compound may act as an enzyme inhibitor, particularly targeting enzymes with active sites that accommodate spirocyclic frameworks.
Pathway Interference: : It can interact with biochemical pathways involving fluorine-sensitive enzymes or receptor sites.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: : Similar spirocyclic compounds include spiro[2.4]heptanes and spiro[3.3]heptanes.
Fluorine-Containing Compounds: : Similar fluorine-containing compounds include difluoromethylated spirocycles and fluorinated carbamates.
Uniqueness
Structural Features: : The presence of both difluoro and hydroxymethyl groups on a spirocyclic framework is unique to rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate.
Reactivity: : The compound's reactivity profile, particularly its behavior under nucleophilic substitution and oxidation/reduction conditions, sets it apart from other similar compounds.
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Properties
CAS No. |
2679950-51-5 |
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Molecular Formula |
C12H19F2NO3 |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
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